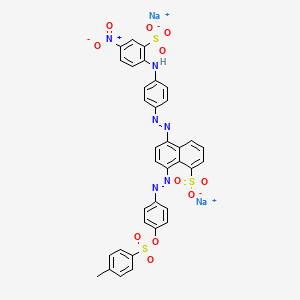
8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphon ate (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) involves multiple steps, including diazotization, coupling reactions, and sulfonation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a phenol derivative. The resulting azo compound is then subjected to sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters, such as temperature, pH, and reaction time, are meticulously monitored to ensure high yield and purity. The final product is often isolated through filtration, followed by drying and purification steps.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The sulfonate groups enhance its solubility, allowing it to interact with different substrates. In biological systems, it can bind to cellular components, facilitating staining and visualization.
相似化合物的比较
Similar Compounds
- 8-4-(4-Methylphenyl)azo-5-4-(4-nitrophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt)
- 8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitrophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt)
Uniqueness
The presence of both sulfonate and sulphonyloxy groups in 8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) enhances its solubility and stability compared to similar compounds. This makes it particularly valuable in applications requiring high solubility and stability, such as in aqueous dyeing processes and biological staining.
属性
分子式 |
C35H24N6Na2O11S3 |
|---|---|
分子量 |
846.8 g/mol |
IUPAC 名称 |
disodium;8-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C35H26N6O11S3.2Na/c1-22-5-16-28(17-6-22)55(50,51)52-27-14-11-25(12-15-27)38-40-32-20-19-30(29-3-2-4-33(35(29)32)53(44,45)46)39-37-24-9-7-23(8-10-24)36-31-18-13-26(41(42)43)21-34(31)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI 键 |
ITWBKSQPIARJAF-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C(=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])C=CC=C4S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
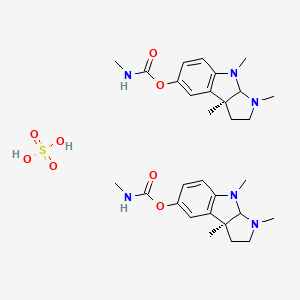
![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)
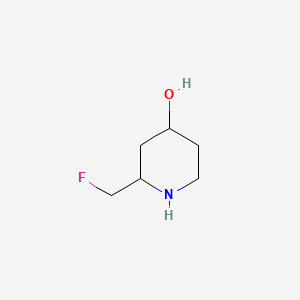
![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)

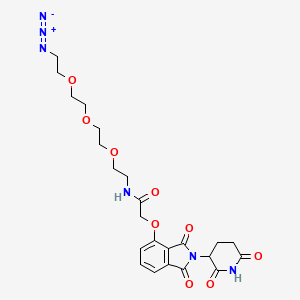

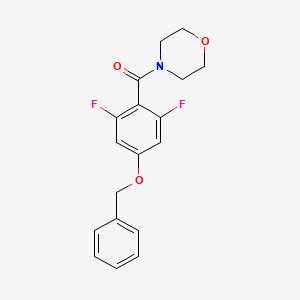
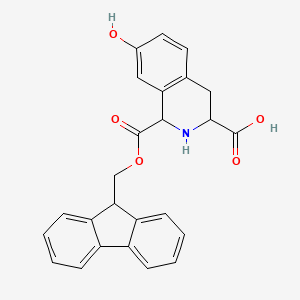
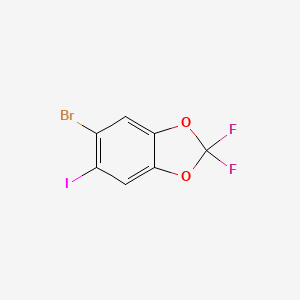

![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide](/img/structure/B14779850.png)
